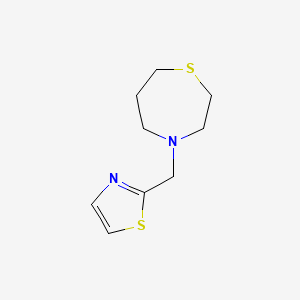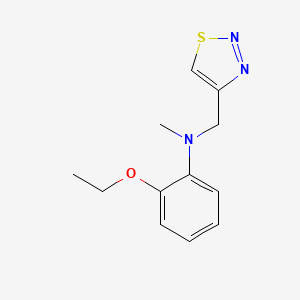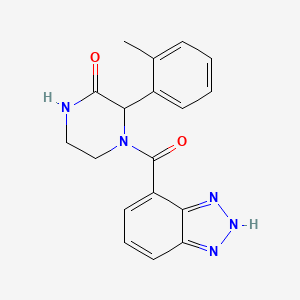
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline, also known as EPM, is a chemical compound that belongs to the class of anilines. It is a yellowish powder that is soluble in organic solvents such as ethanol and methanol. EPM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline is not fully understood. However, studies have suggested that 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has been found to have minimal toxicity in animal studies, indicating its potential as a safe and effective drug candidate. However, further studies are needed to fully understand the biochemical and physiological effects of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline is its relatively simple synthesis process, which makes it a cost-effective compound for laboratory experiments. However, its low solubility in water can limit its applications in certain experiments.
Orientations Futures
There are several potential future directions for the research on 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline. One possible direction is to investigate its potential as a drug candidate for the treatment of various cancers and infectious diseases. Another direction is to explore its applications in material science, such as in the development of new organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline on the human body.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyrimidine with ethylamine to form 2-ethoxy-N-(pyrimidin-5-ylmethyl)aniline. This intermediate product is then reacted with methylamine to yield the final product, 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has also shown promising results in inhibiting the growth of drug-resistant cancer cells. In addition, 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-18-14-7-5-4-6-13(14)17(2)10-12-8-15-11-16-9-12/h4-9,11H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVKAKVQLHKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C)CC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)

![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)


![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)
![3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-[(2-methylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7631219.png)

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)

![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)